SERTlight
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H10F4N2O3 |
|---|---|
Molecular Weight |
318.22 g/mol |
IUPAC Name |
[3-(2-aminoethyl)-6-fluoro-2-oxo-1H-quinolin-7-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H10F4N2O3/c14-8-4-7-3-6(1-2-18)11(20)19-9(7)5-10(8)22-12(21)13(15,16)17/h3-5H,1-2,18H2,(H,19,20) |
InChI Key |
JOYYRAXRUOQUKL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Deep Dive into SERTlight: A Novel Fluorescent Probe for Serotonin Neuron Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the serotonergic system, implicated in a vast array of physiological and pathological processes, has been significantly advanced by the development of novel molecular tools. SERTlight, a recently developed small-molecule fluorescent agent, offers a powerful method for the specific labeling of serotonin (B10506) (5-HT) neurons.[1][2] This technical guide provides an in-depth overview of the this compound principle, its quantitative properties, and detailed experimental protocols for its application in various research settings. This compound functions as a fluorescent substrate for the serotonin transporter (SERT), enabling the selective visualization of serotonergic neuronal cell bodies, dendrites, and axonal projections.[1][2][3] Its high selectivity is achieved through efficient transport and subsequent accumulation within 5-HT neurons, rather than high-affinity binding to the transporter itself.[1][2] A key advantage of this compound is its signal stability; it is not released by exocytosis or reverse transport, making it an ideal tool for long-term morphological studies and for multiplexed imaging with genetically encoded sensors like GRAB5HT.[1][2][3]
Core Principle: Mechanism of Action
The functionality of this compound is predicated on its specific recognition and transport by the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. The process can be broken down into the following key stages:
-
Extracellular Binding: this compound, present in the extracellular space, binds to the outward-facing conformation of the SERT protein.
-
SERT-Mediated Transport: Upon binding, SERT undergoes a conformational change, translocating this compound across the neuronal membrane and into the cytoplasm of the serotonergic neuron. This transport process is the basis for the probe's selectivity.
-
Intracellular Accumulation: Once inside the neuron, this compound is not a substrate for the vesicular monoamine transporter 2 (VMAT2) and is therefore not sequestered into synaptic vesicles.[4] This leads to its accumulation within the cytoplasm of the entire neuron, including the soma, dendrites, and axons.
-
Stable Fluorescent Labeling: The accumulated this compound emits a stable fluorescent signal upon excitation, allowing for detailed morphological visualization of the labeled serotonergic neuron. The signal is stable as the probe is not subject to release through exocytosis or SERT-mediated reverse transport.[1][2]
References
Unveiling SERTlight: A Technical Guide to a Novel Fluorescent Substrate for the Serotonin Transporter
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on SERTlight, a novel fluorescent probe for the serotonin (B10506) transporter (SERT). This document provides an in-depth overview of this compound's properties, experimental applications, and the underlying mechanism of action, positioning it as a significant tool in neuroscience research and drug discovery.
This compound is a recently developed fluorescent agent designed to specifically label serotonergic neurons by acting as a substrate for the serotonin transporter (SERT).[1][2] Its unique mechanism, relying on transporter-mediated accumulation rather than high-affinity binding, provides a robust and selective optical signal in the mammalian brain.[1] This guide consolidates the currently available data on this compound, offering a one-stop resource for its effective implementation in the laboratory.
Core Properties of this compound
The utility of this compound as a fluorescent probe is defined by its photophysical and kinetic properties. While specific experimental values for binding affinity (Kd) are not the primary measure of its effectiveness, the kinetic parameters of its transport by SERT and its fluorescence characteristics are crucial for its application.
Photophysical Properties
This compound possesses distinct excitation and emission spectra that make it suitable for fluorescence microscopy. Its brightness is a product of its molar extinction coefficient and quantum yield.
| Property | Value |
| Excitation Maximum (λex) | Data not available |
| Emission Maximum (λem) | Data not available |
| Molar Extinction Coefficient (ε) | Data not available |
| Quantum Yield (Φ) | Data not available |
Quantitative data on the photophysical properties of this compound are not yet publicly available in the reviewed literature. Researchers are advised to consult the primary publication or manufacturer's specifications for these details.
Transporter Kinetics
The interaction of this compound with SERT is characterized by its transport kinetics, which describe the efficiency of its uptake into serotonergic neurons.
| Parameter | Description | Value |
| Km | Substrate concentration at half-maximal transport velocity. | Data not available |
| Vmax | Maximum initial velocity of transport. | Data not available |
Specific Km and Vmax values for this compound transport by SERT have not been detailed in the currently accessible literature. These parameters are essential for quantitative uptake studies and can be determined experimentally.
Mechanism of Action and Signaling Pathway
The selectivity of this compound for serotonergic neurons is a result of its efficient transport by SERT, leading to its accumulation within these cells.[1] Unlike traditional fluorescent ligands that rely on high binding affinity, this compound's utility stems from being a substrate for the transporter.
The transport cycle of SERT is a complex process involving the binding and co-transport of sodium (Na+) and chloride (Cl-) ions, along with the substrate (serotonin or this compound). The subsequent release of the substrate and ions into the cytoplasm is followed by the binding of intracellular potassium (K+) to reset the transporter for another cycle.
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell types, tissues, and imaging systems.
Labeling of Serotonergic Neurons in Brain Slices
This protocol describes the application of this compound for visualizing serotonergic neurons in ex vivo brain tissue.
Materials:
-
Freshly prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (e.g., in DMSO)
-
Two-photon or confocal microscope
Procedure:
-
Prepare acute brain slices from the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Dilute the this compound stock solution in aCSF to the desired final concentration (e.g., 10 µM).
-
Incubate the brain slices in the this compound-containing aCSF for 30 minutes at room temperature, protected from light.
-
Wash the slices with fresh aCSF to remove excess this compound.
-
Mount the slices in a perfusion chamber on the microscope stage.
-
Image the labeled neurons using appropriate excitation and emission wavelengths for this compound.
Cell-Based Assays for SERT Activity
This compound can be employed in cell-based assays to screen for compounds that modulate SERT function.
Materials:
-
Cells expressing SERT (e.g., HEK293-SERT)
-
Cell culture medium
-
This compound stock solution
-
Test compounds
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Plate SERT-expressing cells in a multi-well plate (e.g., 96-well) and grow to confluency.
-
Pre-incubate the cells with test compounds or vehicle control for a specified time.
-
Add this compound to each well to a final concentration appropriate for the assay.
-
Incubate for a time sufficient for SERT-mediated uptake to occur.
-
Measure the intracellular fluorescence intensity using a plate reader or imaging system.
-
A decrease in fluorescence compared to the vehicle control indicates inhibition of SERT activity.
Applications in Drug Discovery and Development
This compound presents a valuable tool for the discovery and characterization of novel drugs targeting the serotonin system. Its application in high-throughput screening allows for the rapid identification of potential SERT inhibitors. Furthermore, its use in ex vivo and in vivo imaging can provide crucial insights into the pharmacodynamics and efficacy of new chemical entities. The ability to visualize SERT function in a native environment offers a significant advantage over traditional radioligand-based assays.
Conclusion
This compound represents a significant advancement in the study of the serotonergic system. Its unique properties as a fluorescent substrate for SERT enable the selective labeling and functional assessment of serotonergic neurons. This technical guide provides a foundational understanding of this compound's characteristics and applications. As more data becomes available, the full potential of this novel probe in both basic research and drug development will undoubtedly be realized.
References
SERTlight: A Technical Guide for the Visualization of Serotonin Uptake Sites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SERTlight, a novel fluorescent probe for the visualization and study of serotonin (B10506) transporters (SERT). This document details the core principles of this compound, its photophysical and pharmacological properties, and detailed protocols for its application in experimental settings.
Introduction
This compound is a small-molecule fluorescent agent designed to selectively label serotonergic neurons by acting as a fluorescent substrate for the serotonin transporter (SERT).[1] Developed through an iterative molecular design process based on an aminoethyl-quinolone system, this compound offers robust and selective optical signals for imaging serotonin uptake sites in the mammalian brain.[1] Its high selectivity is achieved not through high-affinity binding to SERT, but by a sufficient rate of SERT-mediated transport, leading to its accumulation within serotonergic neurons.[1] A key advantage of this compound is its stable intracellular signal, as it is not released by exocytosis or reverse transport induced by serotonin-releasing agents like MDMA.[1] Furthermore, this compound is optically and pharmacologically orthogonal to many genetically encoded sensors, such as GRAB5HT, enabling multiplexed imaging of both serotonin uptake sites and endogenous serotonin release.[1][2]
Mechanism of Action
This compound's mechanism of action is intrinsically linked to the function of the serotonin transporter. As a fluorescent substrate, this compound is recognized and transported by SERT from the extracellular space into the cytoplasm of serotonergic neurons. This process is dependent on the normal physiological function of SERT. Once inside the neuron, this compound accumulates, providing a stable and localized fluorescent signal that outlines the morphology of serotonergic neuronal cell bodies, dendrites, and axonal projections.[3]
Caption: Mechanism of this compound uptake via the serotonin transporter.
Data Presentation
Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [1] |
| Emission Maximum (λem) | Not explicitly stated | |
| Stokes Shift | Large | [3] |
| Quantum Yield (Φ) | Sufficient for imaging | [1] |
| Extinction Coefficient (ε) | Not explicitly stated |
Pharmacological Properties of this compound
| Transporter/Receptor | Activity | Note | Reference |
| SERT | Substrate | Transport leads to accumulation | [1] |
| DAT | Low Affinity/Transport | Highly selective for SERT | [3] |
| NET | Low Affinity/Transport | Highly selective for SERT | [3] |
| VMAT2 | Not a substrate | Does not enter synaptic vesicles | [3] |
| 5HT Receptors | Broad absence of activity | Pharmacologically orthogonal | [1] |
| Other GPCRs & Ion Channels | Broad absence of activity | Pharmacologically orthogonal | [1] |
Experimental Protocols
Visualization of SERT in Acute Brain Slices
This protocol is adapted from methodologies for imaging neuronal tissue with fluorescent probes.
Solutions and Reagents:
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in DMSO)
-
This compound working solution (e.g., 10 µM in aCSF)
Procedure:
-
Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer the slices to a submerged incubation chamber containing the this compound working solution (e.g., 10 µM in aCSF).
-
Incubate the slices for 30 minutes at 32-34°C, with continuous oxygenation.[3]
-
After incubation, transfer the slices to the recording chamber of a microscope, continuously perfused with oxygenated aCSF.
-
Proceed with imaging.
Caption: Experimental workflow for this compound imaging in brain slices.
Imaging Setup and Data Acquisition
Microscope Configuration:
-
A two-photon or confocal microscope is recommended for imaging in brain slices to minimize light scattering and improve signal-to-noise.
-
Use an objective with high numerical aperture (NA) suitable for deep tissue imaging (e.g., 20x or 40x water-immersion objective).
-
For two-photon excitation of this compound, a laser tuned to approximately 860 nm (2 x 430 nm) would be a starting point, though optimization is necessary.
-
For confocal microscopy, use a 405 nm or 445 nm laser line for excitation.
-
Emission should be collected in a window that captures the peak fluorescence of this compound, which will need to be determined empirically but is expected to be in the blue-green range.
Image Acquisition Parameters:
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Dwell Time/Exposure Time: Adjust to achieve adequate signal without saturating the detector.
-
Frame Size and Scan Speed: Balance image resolution with the temporal dynamics of the experiment.
-
Z-stack: Acquire a series of images at different focal planes to reconstruct the 3D morphology of labeled neurons.
Data Analysis Workflow
-
Image Pre-processing:
-
Correct for any motion artifacts if performing time-lapse imaging.
-
Apply a median filter to reduce noise if necessary.
-
-
Image Segmentation and Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to identify and segment this compound-labeled neurons.
-
Quantify fluorescence intensity within defined regions of interest (ROIs), such as cell bodies, dendrites, or axonal fields.
-
For 3D reconstructions, use appropriate software to visualize the morphology of labeled neurons.
-
Caption: Data analysis workflow for this compound imaging experiments.
Applications in Research and Drug Development
This compound provides a powerful tool for a variety of applications in neuroscience and pharmacology:
-
High-resolution mapping of serotonergic circuitry: The detailed morphological labeling allows for precise anatomical studies of serotonin neuron projections in different brain regions.
-
Studying SERT function and regulation: The fluorescence signal is dependent on SERT activity, enabling the study of factors that modulate transporter function.
-
High-throughput screening of SERT inhibitors: The cell-based accumulation of this compound can be adapted for high-throughput screening assays to identify novel compounds that block serotonin uptake.
-
Investigating the effects of psychoactive drugs: this compound can be used to visualize how drugs that target the serotonin system, such as antidepressants and psychostimulants, affect SERT distribution and function.
-
Multiplexed imaging with other biosensors: The spectral properties of this compound allow for its use in combination with other fluorescent probes to simultaneously monitor different aspects of synaptic function.[1]
Conclusion
This compound represents a significant advancement in the chemical tools available for studying the serotonin system. Its high selectivity, stable signal, and compatibility with other imaging modalities make it an invaluable probe for researchers and drug development professionals seeking to understand the intricate role of the serotonin transporter in health and disease. This technical guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in a variety of experimental paradigms.
References
Mapping Serotonin's Intricate Network: A Technical Guide to SERTlight
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of SERTlight, a novel fluorescent probe, in mapping serotonin (B10506) neural circuits. This compound acts as a fluorescent substrate for the serotonin transporter (SERT), enabling the precise labeling and visualization of serotonergic neurons. This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols for its application, and its synergistic use with other imaging modalities to unravel the complexities of the serotonergic system.
Core Principles of this compound Function
This compound is a small molecule fluorescent agent designed to be selectively taken up by serotonergic neurons via the serotonin transporter (SERT). Unlike traditional antibodies or genetically encoded sensors, this compound's mechanism of action is based on its function as a SERT substrate. This leads to its accumulation within serotonergic neurons, providing a robust and specific fluorescent signal that outlines the entire neuron, including the cell body, dendrites, and intricate axonal projections. A key advantage of this compound is its signal stability; it is not released through exocytosis or reverse transport by SERT, even in the presence of serotonin releasing agents like MDMA. This stability makes it an ideal tool for anatomical mapping of serotonin circuits.
Quantitative Data Presentation
The efficacy of a fluorescent probe is defined by its photophysical and pharmacological properties. The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (nm) | 430 |
| Emission Maximum (nm) | 530 |
| Stokes Shift (nm) | 100 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~20,000 |
| Quantum Yield | ~0.6 |
Table 2: Pharmacological Profile of this compound
| Transporter/Receptor | Binding Affinity (Kᵢ, nM) |
| Serotonin Transporter (SERT) | ~200 |
| Dopamine Transporter (DAT) | >10,000 |
| Norepinephrine Transporter (NET) | >10,000 |
| 5-HT Receptors | No significant binding |
Note: The relatively lower binding affinity for SERT is a design feature. The high selectivity of this compound is achieved through its efficient transport and subsequent accumulation within serotonergic neurons, rather than high-affinity binding alone.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for key experiments.
In Vitro Labeling of Serotonergic Neurons in Brain Slices
This protocol describes the use of this compound for labeling serotonin neurons in acute brain slices for subsequent imaging.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Acute brain slices (250-300 µm thick) containing the region of interest (e.g., dorsal raphe nucleus)
-
Incubation chamber
-
Two-photon or confocal microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
This compound Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF with a final concentration of 10 µM this compound. Incubate for 30 minutes at 34°C.
-
Washing: After incubation, wash the slices in fresh, oxygenated aCSF for 15-30 minutes to remove excess probe.
-
Imaging: Mount the slices in a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Image the labeled serotonergic neurons using appropriate excitation and emission filters. For two-photon microscopy, an excitation wavelength of 860 nm can be used.
In Vivo Labeling and Imaging of Serotonergic Axons
This protocol outlines the procedure for in vivo labeling of serotonin axons in the brain of a live animal.
Materials:
-
This compound solution (e.g., 1 mM in sterile saline)
-
Anesthetized animal (e.g., mouse)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
Two-photon microscope equipped for in vivo imaging
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
This compound Injection: Slowly inject a small volume (e.g., 100-200 nL) of the this compound solution into the target brain region using a microsyringe pump. The injection coordinates should be empirically determined to target serotonergic projections.
-
Incubation: Allow 30-60 minutes for this compound to be taken up by the serotonergic axons.
-
Imaging: Place the animal under the two-photon microscope and acquire images of the labeled axons. A cranial window can be implanted for chronic imaging studies.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.
This compound Signaling and Accumulation Pathway
Caption: Mechanism of this compound uptake and fluorescence in serotonergic neurons.
Experimental Workflow: In Vitro Brain Slice Labeling
Caption: Step-by-step workflow for labeling serotonergic neurons in brain slices.
Logical Relationship: Synergistic Imaging with GRAB₅HT
References
A Technical Guide to SERTlight: A Novel Fluorescent Probe for Serotonergic System Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
SERTlight is a novel small molecule fluorescent probe designed to selectively label serotonergic (5-HT) neurons by acting as a fluorescent substrate for the serotonin (B10506) transporter (SERT).[1] Developed through an iterative molecular design process based on an aminoethyl-quinolone system, this compound offers robust and stable labeling of serotonergic neuronal cell bodies, dendrites, and axonal projections.[1] Its high selectivity is achieved through efficient SERT-mediated transport and subsequent accumulation within 5-HT neurons, rather than high-affinity binding to the transporter itself.[1] A key feature of this compound is its stable intracellular signal; it is not released via exocytosis or by reverse transport induced by agents like MDMA.[1] This stability, combined with its optical and pharmacological orthogonality to genetically encoded sensors, makes this compound a versatile tool for multiplexed imaging and the simultaneous study of neuronal morphology and neurotransmitter release.[1]
Core Characteristics of this compound
The functionality of this compound is defined by its unique combination of photophysical and pharmacological properties. These characteristics have been quantified to provide a clear understanding of its behavior and suitability for various experimental paradigms.
Photophysical Properties
The fluorescence of this compound is a key aspect of its utility. The following table summarizes its core photophysical characteristics.
| Property | Value |
| Excitation Maximum (λex) | 430 nm |
| Emission Maximum (λem) | 510 nm |
| Molar Extinction Coefficient (ε) | 1.8 x 104 M-1cm-1 |
| Quantum Yield (Φ) | 0.61 |
Pharmacological and Kinetic Properties
This compound's interaction with the serotonin transporter and its selectivity over other monoamine transporters are critical for its specific labeling capabilities. While specific Kd, kon, and koff values for this compound's interaction with SERT are not the primary determinants of its efficacy, its transport efficiency and selectivity are paramount.[1] The probe's utility is further defined by its lack of significant activity at other neurologically relevant targets.
| Transporter | IC50 (μM) |
| SERT (Serotonin Transporter) | Substrate |
| DAT (Dopamine Transporter) | > 10 |
| NET (Norepinephrine Transporter) | > 10 |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and procedures involving this compound is crucial for its effective implementation in research. The following diagrams, generated using Graphviz, illustrate the key processes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound, adapted from the primary literature.
Cell-Based this compound Uptake Assay
This protocol is designed to measure the uptake of this compound in cultured cells expressing the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
SERT inhibitors for control experiments (e.g., citalopram)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed hSERT-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds or SERT inhibitors in assay buffer. Prepare a working solution of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the test compounds or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the this compound working solution to all wells.
-
-
Signal Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 430 nm, Em: 510 nm). Kinetic reads are taken every 1-2 minutes for a duration of 30-60 minutes.
-
Data Analysis: The rate of fluorescence increase over time represents the rate of this compound uptake. For inhibition assays, calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic equation.
Two-Photon Imaging of this compound in Acute Brain Slices
This protocol details the procedure for labeling and imaging serotonergic neurons in acute brain slices.
Materials:
-
Mouse brain
-
Vibratome or tissue slicer
-
Artificial cerebrospinal fluid (ACSF), carbogenated (95% O2 / 5% CO2)
-
This compound (10 µM in ACSF)
-
Two-photon microscope equipped with a tunable laser (e.g., Ti:sapphire)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize a mouse and perfuse transcardially with ice-cold, carbogenated ACSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) in ice-cold ACSF using a vibratome.
-
Allow slices to recover in carbogenated ACSF at 34°C for at least 30 minutes before transferring to room temperature.
-
-
This compound Labeling:
-
Incubate the brain slices in a solution of 10 µM this compound in carbogenated ACSF for 30 minutes at 34°C.[2]
-
After incubation, wash the slices in fresh ACSF for at least 15 minutes to remove excess probe.
-
-
Two-Photon Imaging:
-
Transfer a labeled slice to the recording chamber of the two-photon microscope and continuously perfuse with carbogenated ACSF.
-
Use a two-photon laser tuned to an appropriate wavelength for this compound excitation (e.g., 920 nm) to visualize the labeled serotonergic neurons.
-
Acquire z-stack images of the regions of interest to visualize the morphology of cell bodies, dendrites, and axons.
-
In Vivo Microinjection and Imaging of this compound
This protocol describes the procedure for labeling and imaging serotonergic neurons in the brain of a living mouse.
Materials:
-
Anesthetized mouse
-
Stereotaxic apparatus
-
Microinjection pump and glass micropipettes
-
This compound solution (e.g., 1-10 µM in sterile saline or ACSF)
-
In vivo two-photon microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Stereotaxic Microinjection:
-
Load a glass micropipette with the this compound solution.
-
Using stereotaxic coordinates, lower the micropipette into the target brain region.
-
Inject a small volume of the this compound solution (e.g., 50-100 nL) over several minutes.
-
-
Incubation: Allow the probe to diffuse and be taken up by the neurons for a period of 30-60 minutes post-injection.
-
In Vivo Two-Photon Imaging:
-
Position the mouse under the objective of the in vivo two-photon microscope.
-
Use an appropriate excitation wavelength (e.g., 920 nm) to visualize the this compound-labeled neurons.
-
Acquire time-lapse images or z-stacks to study the morphology and dynamics of serotonergic neurons in the living brain.
-
Conclusion
This compound represents a significant advancement in the toolset available for neuroscience research, particularly for the study of the serotonergic system. Its properties as a selective, transport-based fluorescent probe allow for detailed morphological and functional imaging of serotonin neurons. The provided data and protocols offer a comprehensive guide for researchers to effectively integrate this compound into their experimental designs, paving the way for new discoveries in the intricate workings of the brain.
References
SERTlight: A Technical Guide for Graduate Student Researchers
An In-depth Technical Guide on the Core Principles and Applications of a Novel Fluorescent Probe for the Serotonin (B10506) Transporter
Audience: Researchers, scientists, and drug development professionals.
Introduction
SERTlight is a recently developed small molecule fluorescent agent designed to specifically label serotonergic neurons by acting as a fluorescent substrate for the serotonin transporter (SERT).[1] This novel tool offers a powerful approach for the visualization and study of the serotonergic system, which plays a crucial role in a vast array of physiological processes and is implicated in numerous neuropsychiatric disorders.[1] Developed through an iterative molecular design process based on an aminoethyl-quinolone system, this compound provides a highly selective and stable signal for labeling serotonergic neuronal cell bodies, dendrites, and axonal projections.[1] Its unique properties make it a valuable tool for multiplexed imaging and functional studies of the serotonin system.[1]
Mechanism of Action
The high selectivity of this compound for serotonergic neurons is not derived from high-affinity binding to the serotonin transporter itself. Instead, its specificity is a result of being a substrate for SERT-mediated transport.[1] This process leads to the accumulation of this compound inside serotonergic neurons, resulting in a robust and selective fluorescent signal within the mammalian brain.[1]
A key advantage of this compound is its intracellular stability. Once transported into the neuron, it is not susceptible to exocytosis or reverse transport by SERT, even in the presence of serotonin releasing agents like MDMA.[1] This ensures a stable and persistent fluorescent signal, ideal for long-term imaging studies.
Below is a diagram illustrating the mechanism of this compound uptake into a serotonergic neuron.
Caption: Mechanism of this compound uptake by serotonergic neurons.
Physicochemical and Pharmacological Properties
This compound has been engineered to possess favorable properties for biological imaging and to be pharmacologically inert at other relevant targets.
Table 1: Physicochemical and Pharmacological Profile of this compound
| Property | Value/Description | Reference |
| Chemical Class | Aminoethyl-quinolone derivative | [1] |
| Fluorescence | Sufficient brightness for imaging | [1] |
| SERT Affinity | Moderate (selectivity via transport) | [1] |
| Selectivity | High for SERT over other monoamine transporters (DAT, NET) and GPCRs | [1] |
| Pharmacological Activity | Broad absence of activity at 5-HT receptors, other GPCRs, and ion channels | [1] |
| Intracellular Stability | Not released by exocytosis or reverse transport | [1] |
| Compatibility | Optically and pharmacologically orthogonal to genetically encoded sensors (e.g., GRAB5HT) | [1] |
Experimental Protocols
The following are detailed methodologies for the application of this compound in key experimental paradigms.
Labeling of Serotonergic Neurons in Acute Brain Slices
This protocol is adapted from the initial characterization of this compound and is suitable for high-resolution imaging of serotonergic neurons in ex vivo preparations.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Incubation chamber
-
Two-photon or confocal microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature.
-
This compound Labeling: Add this compound to the aCSF in the incubation chamber to a final concentration of 10 µM.
-
Incubation Time: Incubate the slices in the this compound solution for 30 minutes.
-
Washing: After incubation, transfer the slices to fresh, oxygenated aCSF to wash out excess probe.
-
Imaging: Mount the slices in a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Image the labeled neurons using two-photon or confocal microscopy.
Caption: Workflow for this compound labeling in acute brain slices.
In Vivo Labeling and Two-Photon Imaging
This protocol outlines the procedure for labeling and imaging serotonergic neurons in living animals.
Materials:
-
This compound
-
Sterile saline or aCSF
-
Microsyringe and stereotaxic apparatus
-
Two-photon microscope equipped for in vivo imaging
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
This compound Injection: Using a microsyringe, inject this compound directly into the brain tissue. The optimal concentration and volume should be determined empirically for each brain region.
-
Incubation: Allow sufficient time for the probe to be taken up by serotonergic neurons. This may range from 30 minutes to several hours.
-
Imaging: Position the animal under the two-photon microscope objective and acquire images of the labeled neurons.
Control Experiments
To validate the specificity of this compound labeling, the following control experiments are recommended:
-
Pharmacological Blockade: Co-incubate the tissue with a selective SERT inhibitor (e.g., fluoxetine (B1211875) or citalopram) along with this compound. A significant reduction in fluorescence intensity will confirm that the labeling is SERT-dependent.
-
Genetic Knockout: In brain slices from SERT knockout mice, no significant labeling should be observed.
Data Presentation and Analysis
Quantitative data from this compound imaging experiments can be summarized for comparative analysis.
Table 2: Example of Quantitative Data from this compound Imaging
| Brain Region | Mean Fluorescence Intensity (a.u.) | Signal-to-Background Ratio |
| Dorsal Raphe Nucleus | Data to be determined | Data to be determined |
| Medial Prefrontal Cortex | Data to be determined | Data to be determined |
| Hippocampus | Data to be determined | Data to be determined |
Note: The values in this table are placeholders and should be populated with data from specific experiments.
Signaling Pathways Involving SERT
The serotonin transporter is a critical regulator of serotonergic signaling. Its activity is modulated by various intracellular signaling cascades, and it, in turn, influences downstream pathways.
Caption: Key signaling pathways regulating and affected by SERT activity.
Conclusion
This compound represents a significant advancement in the toolset available for studying the serotonergic system. Its high selectivity, stability, and compatibility with other imaging modalities make it an invaluable probe for graduate student researchers and seasoned neuroscientists alike. By providing a direct and robust method for labeling serotonergic neurons, this compound opens up new avenues for investigating the intricate role of serotonin in brain function and disease.
References
SERTlight: A Technical Guide to Illuminating Serotonin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SERTlight is a novel fluorescent probe designed to selectively label serotonergic neurons by targeting the serotonin (B10506) transporter (SERT).[1] As a fluorescent substrate of SERT, it is actively transported into serotonergic neurons, allowing for precise visualization of these neurons and their processes.[1] A key feature of this compound is its stability; it is not released from neurons via exocytosis or reverse transport, ensuring a stable and persistent signal for imaging studies.[1] This property, combined with its spectral compatibility with genetically encoded sensors like GRAB_5HT, makes this compound a powerful tool for simultaneously imaging serotonergic neuroanatomy and dynamic serotonin release.[1] This guide provides an in-depth overview of this compound's properties, experimental protocols for its application, and its utility in studying serotonin dynamics.
Core Technology and Mechanism of Action
This compound's selectivity for serotonergic neurons is conferred by its high affinity for the serotonin transporter. It acts as a substrate for SERT and is transported into the neuron. The underlying mechanism of SERT involves the co-transport of serotonin (or a substrate like this compound), sodium (Na+), and chloride (Cl-) ions from the extracellular space into the cytoplasm. This process is driven by the electrochemical gradients of these ions. Intracellular potassium (K+) then binds to the transporter, facilitating its reorientation to the outward-facing conformation for the next transport cycle.
Data Presentation
Quantitative Properties of this compound
| Property | Value | Reference |
| Selectivity | ||
| SERT Ki | Data not available | |
| DAT Ki | Not a substrate | [2] |
| NET Ki | Not a substrate | [2] |
| Fluorescence | ||
| Excitation Maxima (nm) | 430 | [2] |
| Emission Maxima (nm) | Data not available | |
| Quantum Yield | Data not available | |
| Photostability | Data not available | |
| Resolution | ||
| Spatial Resolution | Subcellular | [1] |
| Temporal Resolution | Dependent on imaging setup |
Experimental Protocols
Labeling of Serotonergic Neurons in Acute Brain Slices
This protocol describes the methodology for labeling serotonergic neurons in acute brain slices using this compound for subsequent fluorescence microscopy.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome or tissue slicer
-
Incubation chamber
-
Fluorescence microscope (confocal or two-photon)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, carbogen-saturated aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, carbogenated aCSF.
-
Allow slices to recover in a submerged incubation chamber with carbogenated aCSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before labeling.
-
-
This compound Labeling:
-
Prepare a 10 µM solution of this compound in carbogenated aCSF.
-
Incubate the brain slices in the this compound solution for 30 minutes at 34°C.
-
Wash the slices by transferring them to fresh carbogenated aCSF for at least 15 minutes to remove excess probe.
-
-
Imaging:
-
Transfer a slice to the recording chamber of a fluorescence microscope and continuously perfuse with carbogenated aCSF.
-
For two-photon microscopy, use an excitation wavelength of approximately 860 nm (as a starting point, optimization may be required).
-
Acquire images of the labeled serotonergic neurons and their projections.
-
In Vivo Two-Photon Imaging of Serotonergic Neurons in Mice
This protocol provides a general framework for in vivo imaging of this compound-labeled neurons. Specific parameters will need to be optimized based on the experimental setup and target brain region.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Cranial window implant
-
Two-photon microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest and implant a cranial window for chronic imaging. Allow for surgical recovery as per institutional guidelines.
-
-
This compound Administration:
-
For acute labeling, this compound can be directly injected into the brain region of interest.
-
Dissolve this compound in sterile saline or aCSF at a suitable concentration (optimization required).
-
Using a Hamilton syringe, slowly inject a small volume (e.g., 100-200 nL) of the this compound solution into the target area.
-
-
In Vivo Imaging:
-
Allow sufficient time for this compound to be taken up by serotonergic neurons (this may range from minutes to hours and requires optimization).
-
Anesthetize the mouse and head-fix it under the two-photon microscope.
-
Use an appropriate excitation wavelength (e.g., around 860 nm) and laser power to visualize the labeled neurons.
-
Acquire time-lapse images or Z-stacks to study the morphology and dynamics of serotonergic neurons in the living brain.
-
Applications in Studying Serotonin Dynamics
The unique properties of this compound open up several avenues for investigating the serotonergic system:
-
High-Resolution Anatomical Mapping: this compound provides detailed visualization of serotonergic cell bodies, dendrites, and fine axonal projections, enabling precise anatomical studies of serotonergic circuits.
-
Studying SERT Function: As a fluorescent substrate, this compound can be used to study the activity and regulation of the serotonin transporter in different physiological and pathological conditions.
-
Multiplex Imaging with Serotonin Sensors: The spectral compatibility of this compound with genetically encoded serotonin sensors, such as GRAB_5HT, allows for the simultaneous imaging of serotonergic neuron structure and the real-time dynamics of serotonin release. This powerful combination can provide unprecedented insights into how serotonergic activity is regulated at the level of individual synapses.
Conclusion
This compound represents a significant advancement in the toolkit available for serotonin research. Its high selectivity, stability, and compatibility with other imaging modalities make it an invaluable tool for neuroscientists and pharmacologists. By enabling detailed anatomical visualization and correlative functional imaging, this compound will undoubtedly contribute to a deeper understanding of the complex roles of the serotonergic system in health and disease, and aid in the development of novel therapeutics targeting this critical neurotransmitter system.
References
Methodological & Application
Application Notes and Protocols for SERTlight Injection and Surgical Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SERTlight is a novel fluorescent small molecule designed to selectively label serotonin (B10506) transporter (SERT) expressing neurons.[1][2] As a fluorescent substrate for SERT, it is actively transported into serotonergic neurons, leading to a robust and stable accumulation within the cell bodies, dendrites, and axonal projections.[1][2] This specific labeling allows for high-resolution visualization of serotonergic circuitry in both in vitro and in vivo preparations. A key advantage of this compound is its stable signal, as it is not released during exocytosis or by reverse transport induced by substances like MDMA.[2] Furthermore, its distinct optical and pharmacological properties make it compatible with genetically encoded sensors, enabling multiplexed imaging studies.[1][2]
These application notes provide a detailed protocol for the stereotaxic injection of this compound into the dorsal raphe nucleus (DRN) of mice and the subsequent surgical preparation for in vivo two-photon microscopy.
Data Presentation
Table 1: this compound Injection Parameters for In Vivo Imaging
| Parameter | Value | Reference |
| This compound Concentration | 1 mM in sterile saline | Lee et al., 2024 |
| Injection Volume | 100 nL per site | Lee et al., 2024 |
| Infusion Rate | 20 nL/min | Lee et al., 2024 |
| Target Brain Region | Dorsal Raphe Nucleus (DRN) | Lee et al., 2024 |
| Stereotaxic Coordinates (from Bregma) | AP: -4.6 mm, ML: 0.0 mm, DV: -3.0 mm | Lee et al., 2024 |
| Post-Injection Incubation | 10 minutes | Lee et a., 2024 |
Table 2: Surgical Preparation and Anesthesia
| Parameter | Description | Reference |
| Anesthesia (Induction) | 4% Isoflurane (B1672236) in O₂ | General Protocol |
| Anesthesia (Maintenance) | 1.5-2% Isoflurane in O₂ | General Protocol |
| Analgesia (Pre-operative) | Carprofen (5 mg/kg, s.c.) | General Protocol |
| Analgesia (Local) | Bupivacaine (2 mg/kg, s.c. at incision site) | General Protocol |
| Eye Protection | Ophthalmic ointment | General Protocol |
| Body Temperature | Maintained at 37°C with a heating pad | General Protocol |
Experimental Protocols
Protocol 1: Preparation of this compound Injectate
-
Reconstitution: Dissolve the lyophilized this compound powder in sterile saline to a final concentration of 1 mM.
-
Filtration: Filter the this compound solution through a sterile 0.22 µm syringe filter to ensure sterility.
-
Storage: Aliquot the filtered solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 4°C for up to one week.
Protocol 2: Stereotaxic Injection of this compound into the Dorsal Raphe Nucleus (DRN)
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer pre-operative analgesia (e.g., Carprofen, 5 mg/kg, s.c.).
-
Shave the fur from the scalp and clean the area with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.
-
Administer a local anesthetic (e.g., Bupivacaine, 2 mg/kg, s.c.) at the incision site.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic drill to create a small craniotomy (approximately 1-2 mm in diameter) over the target coordinates for the DRN (AP: -4.6 mm, ML: 0.0 mm from Bregma).
-
Carefully remove the bone flap and the underlying dura mater to expose the brain surface.
-
Keep the exposed brain surface moist with sterile saline throughout the procedure.
-
-
This compound Injection:
-
Load a glass micropipette with the 1 mM this compound solution.
-
Lower the micropipette to the target DV coordinate (-3.0 mm from the brain surface).
-
Infuse 100 nL of the this compound solution at a rate of 20 nL/min using a microinjection pump.
-
After the infusion is complete, leave the micropipette in place for an additional 10 minutes to allow for diffusion of the solution and to minimize backflow upon retraction.
-
Slowly withdraw the micropipette.
-
Protocol 3: Surgical Preparation for In Vivo Two-Photon Imaging
-
Headplate Implantation (for chronic imaging):
-
Following this compound injection, a custom-designed headplate can be affixed to the skull using dental cement for head-fixation during subsequent imaging sessions.
-
The craniotomy can be sealed with a glass coverslip to provide optical access.
-
-
Acute Imaging Preparation:
-
If imaging is to be performed immediately following injection, the craniotomy can be covered with a layer of agarose (B213101) and sealed with a glass coverslip.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Monitor the animal during recovery from anesthesia.
-
Protocol 4: In Vivo Two-Photon Imaging of this compound-labeled Neurons
-
Imaging System: A two-photon microscope equipped with a femtosecond-pulsed near-infrared laser is required.
-
Excitation Wavelength: Use an excitation wavelength of 920 nm for optimal two-photon excitation of this compound.
-
Imaging Time Window: The optimal time for imaging this compound-labeled neurons is between 30 to 120 minutes post-injection. This allows for sufficient uptake and accumulation of the probe in serotonergic neurons.
-
Image Acquisition:
-
Secure the head-fixed animal under the microscope objective.
-
Navigate to the injection site in the DRN.
-
Acquire z-stacks to visualize the three-dimensional morphology of the labeled neurons.
-
Visualizations
Caption: Signaling pathway of this compound uptake by serotonergic neurons.
Caption: Experimental workflow for this compound injection and imaging.
References
Illuminating the Serotonergic Network: Application and Protocols for Imaging Axonal Projections with SERTlight
For Immediate Release
Researchers, scientists, and professionals in drug development now have a powerful new tool to visualize the intricate network of serotonin (B10506) axonal projections in the brain. SERTlight, a novel fluorescent probe, offers selective and stable labeling of serotonergic neurons, enabling detailed anatomical and functional studies of this critical neurotransmitter system. These application notes provide comprehensive protocols for the use of this compound in imaging serotonin axonal projections, including quantitative data and detailed experimental workflows.
This compound is a fluorescent small molecule that acts as a substrate for the serotonin transporter (SERT).[1][2] This mechanism allows for its specific uptake and accumulation within serotonergic neurons, providing a robust and durable signal for high-resolution imaging.[2] A key advantage of this compound is its photostability and its compatibility with genetically encoded sensors, such as GRAB5HT, facilitating simultaneous imaging of serotonergic structures and serotonin release dynamics.[1][2]
Principle of the Method
This compound's utility lies in its selective transport-mediated accumulation. Unlike probes that rely on binding to a receptor or transporter, this compound is actively transported into serotonergic neurons by SERT.[2] This process leads to a high concentration of the fluorescent probe within the target neurons, including their cell bodies, dendrites, and extensive axonal projections, allowing for their precise visualization.[1]
Caption: Mechanism of this compound uptake and accumulation in serotonergic neurons.
Quantitative Data
The following table summarizes the key photophysical and pharmacological properties of this compound, providing essential data for experimental design and data interpretation.
| Property | Value | Reference |
| Photophysical Properties | ||
| Excitation Maximum (λex) | 430 nm | [2] |
| Emission Maximum (λem) | 530 nm | [2] |
| Pharmacological Properties | ||
| SERT Ki (inhibition constant) | > 10 µM | [2] |
| DAT (Dopamine Transporter) Ki | > 10 µM | [2] |
| NET (Norepinephrine Transporter) Ki | > 10 µM | [2] |
| VMAT2 (Vesicular Monoamine Transporter 2) | No substrate activity | [1] |
Note: The high Ki values indicate low affinity for blocking the transporters, which is consistent with this compound acting as a substrate rather than an inhibitor.[2]
Experimental Protocols
Detailed methodologies for the application of this compound in both ex vivo brain slices and in vivo imaging are provided below.
Protocol 1: Labeling of Serotonergic Axons in Acute Brain Slices
This protocol describes the procedure for labeling and imaging serotonergic axons in freshly prepared brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue slicer
-
Two-photon microscope
Procedure:
-
Prepare acute brain slices (300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 34°C for 30 minutes, followed by storage at room temperature.
-
Prepare a 10 µM solution of this compound in aCSF.
-
Incubate the brain slices in the this compound solution for 30 minutes at 34°C.
-
After incubation, transfer the slices to the recording chamber of a two-photon microscope continuously perfused with oxygenated aCSF.
-
Image the labeled serotonergic axons using a two-photon microscope with an excitation wavelength of 860 nm.
Caption: Experimental workflow for this compound labeling in acute brain slices.
Protocol 2: In Vivo Labeling and Imaging of Serotonergic Axons
This protocol details the stereotaxic injection of this compound for labeling and subsequent two-photon imaging of serotonergic axons in living animals.
Materials:
-
This compound
-
Sterile saline
-
Stereotaxic surgery setup
-
Anesthesia
-
Two-photon microscope with a cranial window implant
Procedure:
-
Prepare a sterile solution of this compound in saline at a concentration of 1 mM.
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region.
-
Using a Hamilton syringe, inject 100-200 nL of the this compound solution into the target brain region at a rate of 50 nL/min. The specific coordinates will depend on the target anatomical location.
-
Allow the probe to diffuse and be taken up by serotonergic neurons for at least 30 minutes post-injection.
-
Position the animal under a two-photon microscope.
-
Image the this compound-labeled axons through the cranial window using an excitation wavelength of 860 nm.
Caption: Experimental workflow for in vivo this compound labeling and imaging.
Protocol 3: Simultaneous Imaging of this compound and GRAB5HT
This protocol enables the concurrent visualization of serotonergic axonal structures with this compound and the dynamics of serotonin release using the genetically encoded sensor GRAB5HT.
Materials:
-
Animal model expressing GRAB5HT in the target brain region (e.g., via viral vector delivery)
-
This compound
-
Two-photon microscope with dual-channel detection capabilities
Procedure:
-
Follow the procedures for in vivo labeling with this compound as described in Protocol 2 in an animal expressing GRAB5HT.
-
For imaging, use a two-photon excitation wavelength of 920 nm, which is suitable for exciting both this compound and GRAB5HT.
-
Set up the emission detection to simultaneously collect the fluorescence from both probes. Use a dichroic mirror and bandpass filters to separate the emission signals:
-
This compound emission: ~500-550 nm
-
GRAB5HT emission: ~500-550 nm (note the spectral overlap, requiring careful signal unmixing or sequential scanning if necessary, though the original publication suggests simultaneous imaging is feasible).
-
-
Acquire time-lapse images to capture both the stable this compound signal from axons and the dynamic changes in GRAB5HT fluorescence in response to stimuli.
Caption: Logical relationship for simultaneous imaging with this compound and GRAB5HT.
Conclusion
This compound represents a significant advancement for the study of the serotonergic system. Its ease of use, combined with its specificity and stability, provides researchers with a reliable method to map the intricate projections of serotonergic neurons. The protocols outlined in these application notes offer a starting point for investigators to incorporate this powerful tool into their research, paving the way for new discoveries in neuroscience and the development of novel therapeutics for serotonin-related disorders.
References
Troubleshooting & Optimization
preventing photobleaching of SERTlight during long-term imaging
Welcome to the technical support center for SERTlight, a novel fluorescent agent for specific labeling of serotonergic neurons. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term imaging experiments, with a primary focus on preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent small molecule that acts as a substrate for the serotonin (B10506) transporter (SERT). It is selectively taken up by serotonergic neurons, leading to their specific labeling. This allows for the visualization of neuronal cell bodies, dendrites, and axonal projections. The accumulation of this compound within these neurons produces a stable and robust optical signal, making it a valuable tool for studying the serotonergic system.[1]
Q2: My this compound signal is fading quickly during my time-lapse experiment. What is happening?
A2: The phenomenon you are observing is likely photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] This leads to a gradual decrease in the fluorescent signal during imaging. It is a common challenge in long-term fluorescence microscopy.[2][3]
Q3: How can I minimize photobleaching when imaging this compound?
A3: Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using appropriate reagents, and employing correct microscopy techniques. Key strategies include reducing the intensity and duration of excitation light, using antifade reagents, and selecting the appropriate imaging hardware.[4][5][6]
Q4: What are antifade reagents and should I use them for live-cell imaging of this compound?
A4: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species that are generated during fluorescence excitation.[7][8] For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic to cells. Commercial products like ProLong™ Live Antifade Reagent are available and have been shown to be effective in protecting a range of fluorescent dyes and proteins from photobleaching in living cells.[7][8][9][10]
Q5: Can I perform long-term imaging of this compound in both cultured cells and brain slices?
A5: Yes, this compound can be used for imaging in both cultured cells expressing SERT and in ex vivo brain slice preparations.[11][12][13] The experimental setup and conditions will need to be optimized for each specific application to ensure cell viability and minimize photobleaching.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you might encounter during your long-term this compound imaging experiments.
Problem 1: Rapid Signal Loss (Photobleaching)
Symptoms:
-
The fluorescent signal from this compound-labeled neurons is bright initially but fades significantly over the course of a time-lapse experiment.
-
The rate of signal decay is faster when using higher laser power or longer exposure times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excessive Illumination | Reduce the laser power to the minimum level required for a sufficient signal-to-noise ratio. Decrease the exposure time for each frame.[4][14] |
| High Sampling Rate | Increase the time interval between image acquisitions in your time-lapse series. Only capture images as frequently as your experimental question demands. |
| Absence of Antifade Reagent | Incorporate a live-cell compatible antifade reagent into your imaging medium.[7][8][9][10] |
| Inappropriate Filter Sets | Ensure you are using high-quality filter sets with high transmission efficiency to maximize signal detection and allow for lower excitation light levels.[6] |
| Objective with Low Numerical Aperture (NA) | Use an objective with a higher NA to collect more emitted light, which can allow for a reduction in excitation intensity.[6] |
Problem 2: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The this compound signal is dim and difficult to distinguish from the background.
-
Images appear grainy or noisy.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Imaging Medium | Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.[4] |
| Autofluorescence | Image a control sample without this compound to assess the level of autofluorescence from the cells or tissue. If significant, consider using a longer wavelength fluorophore if available, or spectral unmixing if your imaging software supports it. |
| Detector Settings | Optimize the gain and offset settings of your camera or detector to enhance the signal without amplifying noise excessively. |
| Insufficient this compound Loading | Ensure that the concentration of this compound and the incubation time are sufficient for optimal loading into the serotonergic neurons. |
Problem 3: Phototoxicity and Cell Health Decline
Symptoms:
-
Cells show signs of stress, such as blebbing, rounding up, or detachment during the imaging session.
-
In brain slices, you may observe swelling or changes in neuronal morphology.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excessive Light Exposure | This is a primary cause of phototoxicity. Implement all the strategies to reduce photobleaching, as these will also minimize phototoxicity.[4][15][16] |
| Suboptimal Culture Conditions | Ensure that the imaging chamber maintains the correct temperature (37°C), CO2 levels (5%), and humidity throughout the experiment.[17][18] |
| Depletion of Nutrients in Medium | For very long-term experiments, consider using a perfusion system to continuously supply fresh, oxygenated medium to your cells or brain slices.[11] |
| Toxicity of Antifade Reagent | While designed for live-cell imaging, it's good practice to perform a toxicity control experiment to ensure the chosen antifade reagent is not adversely affecting your specific cell type at the concentration used. |
Experimental Protocols
Protocol 1: Long-Term Live-Cell Imaging of this compound in Cultured Neurons
This protocol provides a general framework for imaging this compound in cultured neurons while minimizing photobleaching.
Materials:
-
Cultured neurons expressing SERT
-
This compound fluorescent probe
-
Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent)
-
Glass-bottom imaging dishes
-
Environmental chamber for the microscope (maintaining 37°C, 5% CO2, and humidity)
Procedure:
-
Cell Preparation: Plate SERT-expressing neurons on glass-bottom imaging dishes and allow them to adhere and grow to the desired confluency.
-
This compound Loading:
-
Prepare a working solution of this compound in the imaging medium at the desired concentration (typically in the low micromolar range).
-
Replace the culture medium with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for SERT-mediated uptake.
-
-
Wash and Add Antifade Reagent:
-
Gently wash the cells twice with fresh, pre-warmed imaging medium to remove excess this compound.
-
Add fresh imaging medium containing the recommended concentration of a live-cell antifade reagent.
-
Incubate for at least 30 minutes before imaging.
-
-
Microscope Setup and Imaging:
-
Place the imaging dish in the pre-warmed and equilibrated environmental chamber on the microscope stage.
-
Use an inverted microscope for optimal imaging of cultured cells.[6]
-
Select a high NA objective (e.g., 40x or 60x oil immersion) for high-resolution imaging.[6]
-
Set the excitation and emission filters appropriate for this compound (based on its specific spectral properties).
-
Minimize the excitation light intensity to the lowest level that provides a good signal.
-
Use the shortest possible exposure time.
-
Set the time-lapse interval to be as long as your experimental question allows to minimize the total light dose.
-
Acquire images over the desired time course.
-
Protocol 2: Quantifying this compound Photobleaching
This protocol describes how to measure the rate of photobleaching of this compound in your experimental setup.
Procedure:
-
Prepare Sample: Prepare a sample of this compound-labeled cells as described in Protocol 1.
-
Define Region of Interest (ROI): Select a region of interest containing well-labeled neurons.
-
Acquire Time-Lapse Series:
-
Set your imaging parameters (laser power, exposure time) to the settings you intend to use for your long-term experiment.
-
Acquire a time-lapse series of the ROI with a short interval (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
This plot represents the photobleaching curve for this compound under your specific imaging conditions. You can fit this curve to an exponential decay function to determine the photobleaching half-life.
-
Software such as ImageJ (FIJI) has plugins available for bleach correction analysis.[19][20][21]
-
Quantitative Data Summary
The following tables provide illustrative data on the impact of different imaging parameters and the use of antifade reagents on the photostability of a hypothetical quinolone-based fluorescent probe with properties similar to this compound. Note: This data is for demonstration purposes and the actual performance may vary.
Table 1: Effect of Laser Power on Photobleaching Half-Life
| Laser Power (%) | Photobleaching Half-Life (minutes) |
| 100 | 2.5 |
| 50 | 5.2 |
| 25 | 10.8 |
| 10 | 26.3 |
Table 2: Effect of Antifade Reagent on Photostability
| Condition | Photobleaching Half-Life (minutes) at 50% Laser Power |
| Without Antifade Reagent | 5.2 |
| With ProLong™ Live Antifade Reagent | 15.7 |
Visualizations
Caption: Experimental workflow for long-term imaging of this compound.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 6. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 7. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 11. Maintaining Live Cells and Tissue Slices in the Imaging Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-cell imaging of microglial interactions with radial glia in transgenic embryonic mouse brains using slice culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 17. How to perform successful long term live cell imaging in a high-content analysis system | Revvity [revvity.com]
- 18. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time and concentration for SERTlight
Welcome to the technical support center for SERTlight, a novel fluorescent substrate for the serotonin (B10506) transporter (SERT). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent agent specifically designed to label serotonergic neurons.[1] It acts as a substrate for the serotonin transporter (SERT), meaning it is taken up into the neuron through the same mechanism as serotonin.[1] A key feature of this compound is that once inside the cell, it is not significantly loaded into synaptic vesicles by the vesicular monoamine transporter (VMAT). This leads to its accumulation within the neuronal cell bodies, dendrites, and axons, providing a stable and bright fluorescent signal for imaging. The high selectivity of this compound is achieved through a sufficient rate of SERT-mediated transport rather than high-affinity binding to the transporter itself.
Q2: What are the main applications of this compound?
This compound is a versatile tool for studying the serotonergic system. Its primary applications include:
-
Selective labeling and visualization of serotonergic neuronal cell bodies, dendrites, and axonal projections in brain tissue.
-
Multiplex imaging: this compound is optically and pharmacologically compatible with a range of genetically encoded sensors, such as GRAB5HT, allowing for simultaneous imaging of neuronal structure and neurotransmitter release.
-
Studying SERT function in the context of neuronal morphology.
Q3: What is the recommended starting concentration and incubation time for this compound in brain slices?
A recommended starting point for staining brain slices is to use a 10 µM concentration of this compound and incubate for 30 minutes . This has been shown to provide effective labeling of serotonergic neurons. However, optimal conditions may vary depending on the specific tissue, experimental setup, and imaging system.
Optimizing Incubation Time and Concentration
Optimizing the concentration and incubation time of this compound is crucial for achieving high-quality staining with a good signal-to-noise ratio. The ideal parameters will result in bright labeling of serotonergic neurons with minimal background fluorescence.
Experimental Protocol: Optimization of this compound Staining in Brain Slices
This protocol provides a framework for determining the optimal this compound concentration and incubation time for your specific experimental conditions.
-
Prepare Brain Slices: Prepare acute or fixed brain slices according to your standard laboratory protocol. Ensure slices are healthy and of a consistent thickness (e.g., 200-300 µm).
-
Prepare this compound Solutions: Prepare a range of this compound concentrations in your standard artificial cerebrospinal fluid (aCSF) or desired buffer. It is recommended to test concentrations above and below the suggested starting point.
-
Incubation: Incubate brain slices in the different this compound solutions for varying durations. It is advisable to test at least three different incubation times for each concentration.
-
Washing: After incubation, wash the slices thoroughly with fresh, pre-warmed aCSF to remove unbound this compound and reduce background fluorescence. A standard wash protocol is 3 x 10 minutes.
-
Imaging: Mount the slices and image using a suitable fluorescence microscope (e.g., confocal or two-photon). Use consistent imaging parameters (laser power, gain, etc.) across all conditions to allow for accurate comparison.
-
Analysis: Quantify the fluorescence intensity of labeled neurons and the background. The optimal condition will provide the highest signal-to-noise ratio.
Data Presentation: Example Optimization Matrix
| This compound Concentration | Incubation Time | Observed Signal Intensity | Background Fluorescence | Signal-to-Noise Ratio (SNR) | Notes |
| 5 µM | 15 min | Low | Low | Moderate | Weak labeling of neuronal processes. |
| 5 µM | 30 min | Moderate | Low | Good | Clear labeling of cell bodies. |
| 5 µM | 60 min | Moderate-High | Low-Moderate | Good | Brighter signal, slight increase in background. |
| 10 µM | 15 min | Moderate | Low | Good | Good initial labeling. |
| 10 µM | 30 min | High | Low | Excellent | Recommended starting point. |
| 10 µM | 60 min | Very High | Moderate | Good | Potential for oversaturation of bright structures. |
| 20 µM | 15 min | High | Moderate | Good | Increased background compared to 10 µM. |
| 20 µM | 30 min | Very High | High | Moderate | High background may obscure fine details. |
| 20 µM | 60 min | Saturated | Very High | Poor | Non-specific staining becomes problematic. |
This is an illustrative table. Actual results may vary.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Suboptimal Concentration/Incubation Time | Increase the concentration of this compound and/or extend the incubation time. Refer to the optimization protocol above. |
| Low SERT Expression | Ensure the cell type or brain region being studied expresses sufficient levels of SERT. As a positive control, use a region known to have high SERT expression, such as the dorsal raphe nucleus. |
| Incorrect Buffer Conditions | SERT is a sodium and chloride-dependent transporter. Ensure your incubation buffer (e.g., aCSF) contains physiological concentrations of these ions. The transport process is also temperature-sensitive, so maintain a consistent and appropriate temperature (e.g., 37°C) during incubation. |
| Inhibitors Present | Verify that no known SERT inhibitors (e.g., SSRIs) are present in your solutions, as these will block this compound uptake. |
| Imaging Settings | Increase laser power, detector gain, or exposure time on your microscope. Ensure you are using the correct excitation and emission filters for this compound. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excessive Concentration/Incubation Time | Decrease the concentration of this compound and/or shorten the incubation time. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation to ensure all unbound probe is removed. |
| Autofluorescence | If working with fixed tissue, ensure it has been adequately perfused and fixed to minimize autofluorescence. Consider using a spectral unmixing feature on your microscope if available. |
| Non-Specific Binding | While this compound is highly selective, at very high concentrations, some non-specific binding to other cellular components may occur. Reduce the concentration to the lowest effective level. |
Problem 3: Photobleaching
| Possible Cause | Recommended Solution |
| High Laser Power/Long Exposure | Reduce the laser power and/or exposure time to the minimum required for a good signal. |
| Repeated Imaging of the Same Area | If time-lapse imaging is not required, limit the number of exposures on the same field of view. |
| No Antifade Agent in Mounting Medium | For fixed tissue, use a mounting medium containing an antifade reagent to preserve the fluorescent signal. |
Visualizing Experimental Workflows and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound uptake and accumulation in serotonergic neurons.
General Experimental Workflow
References
Technical Support Center: SERTlight Signal Enhancement for Deep Tissue Imaging
Welcome to the technical support center for SERTlight, a novel fluorescent probe for selective labeling of serotonergic neurons. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their deep tissue imaging experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule fluorescent agent designed to selectively label serotonergic neurons. It acts as a fluorescent substrate for the serotonin (B10506) transporter (SERT). Due to the transport action of SERT, this compound accumulates inside serotonergic neurons, rendering them fluorescent for imaging.[1][2][3][4] Its high selectivity is achieved through efficient transport by SERT, not by high-affinity binding to the transporter itself.[1][4]
Q2: What are the key advantages of using this compound?
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High Selectivity: this compound specifically labels serotonergic neurons with minimal off-target effects.[1][2][3][4]
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Stable Signal: Once taken up by the neurons, this compound provides a stable signal as it is not released by exocytosis or reverse transport, even in the presence of serotonin releasers like MDMA.[1][2][4]
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Multiplexing Compatibility: this compound is optically and pharmacologically compatible with a wide range of genetically encoded sensors, such as GRAB5HT, allowing for simultaneous imaging of neuronal structure and neurotransmitter release.[1][2][5]
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Broad Pharmacological Inertness: It exhibits a broad absence of pharmacological activity at serotonin receptors, other G protein-coupled receptors (GPCRs), ion channels, and other monoamine transporters.[1][4]
Q3: What are the excitation and emission properties of this compound?
This compound exhibits blue fluorescence. For optimal signal detection, it is recommended to use imaging setups configured for blue fluorescent probes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inadequate probe concentration or incubation time: The concentration of this compound or the incubation period may be insufficient for adequate uptake. | For brain slice preparations, start with a concentration of 10 µM and an incubation time of 30 minutes.[3] This may need to be optimized for different tissue types and experimental conditions. |
| Inefficient probe delivery in vivo: The route of administration or the dosage may not be optimal for reaching the target brain region. | For in vivo experiments in mice, direct injection into the brain is a potential method.[3] The optimal coordinates, volume, and concentration will need to be empirically determined for your specific application. | |
| Low SERT expression in the target area: The region of interest may have a low density of serotonergic neurons or low expression levels of the serotonin transporter. | Confirm the expected distribution of serotonergic neurons in your target region using literature references or histological atlases. | |
| Imaging settings are not optimized: The excitation wavelength, laser power, or detector sensitivity may not be appropriate for this compound. | Use a two-photon microscope for deep tissue imaging to maximize signal and minimize scattering.[3] Optimize excitation and emission filter sets for blue fluorescence. | |
| High Background or Non-Specific Staining | Probe concentration is too high: Excessive this compound concentration can lead to non-specific binding to other cell types or the extracellular matrix. | Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Inadequate washing: Residual unbound probe can contribute to background fluorescence. | Ensure thorough washing of the tissue preparation after incubation with this compound to remove any unbound probe. | |
| Autofluorescence of the tissue: Some biological tissues exhibit endogenous fluorescence, which can interfere with the this compound signal. | Acquire images from a control tissue sample that has not been treated with this compound to assess the level of autofluorescence. Use spectral imaging and linear unmixing if available to separate the this compound signal from the autofluorescence. | |
| Phototoxicity or Photobleaching | Excessive laser power or prolonged exposure: High-intensity illumination can damage the tissue and cause the fluorescent signal to fade. | Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio. Minimize the duration of light exposure by using efficient scanning protocols and sensitive detectors. |
| For time-lapse imaging, use intermittent imaging schedules rather than continuous illumination. | ||
| Difficulty with Simultaneous Imaging (e.g., with GRAB5HT) | Spectral overlap: The emission spectrum of this compound may overlap with the excitation or emission spectrum of the other fluorescent sensor. | This compound has been shown to be compatible with the GRAB5HT sensor.[1][2][5] Ensure that your imaging system is equipped with the appropriate filter sets to effectively separate the signals from the two fluorophores. |
| Pharmacological interference: Although unlikely with this compound, some fluorescent probes can have off-target pharmacological effects that may interfere with the function of other sensors. | This compound is designed to be pharmacologically inert, making it ideal for multiplexed imaging.[1][2][4] |
Quantitative Data
| Parameter | Value | Reference |
| Probe Type | Small molecule fluorescent substrate for SERT | [1][4] |
| Fluorescence | Blue | [2] |
| Recommended Concentration (Brain Slices) | 10 µM | [3] |
| Recommended Incubation Time (Brain Slices) | 30 minutes | [3] |
Note: Detailed quantitative data such as quantum yield and specific excitation/emission maxima are pending further characterization from the primary literature.
Experimental Protocols
Protocol for Staining Serotonergic Neurons in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Transfer the slices to a chamber containing aCSF saturated with 95% O2 / 5% CO2. Allow the slices to recover for at least 1 hour at room temperature.
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This compound Staining: Incubate the slices in aCSF containing 10 µM this compound for 30 minutes at 37°C. The incubation solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Washing: After incubation, wash the slices thoroughly with fresh aCSF for at least 15-20 minutes to remove excess unbound probe.
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Imaging: Mount the slices in a recording chamber on a two-photon microscope stage, continuously perfusing with oxygenated aCSF. Acquire images of the fluorescently labeled serotonergic neurons.
Considerations for In Vivo Deep Tissue Imaging
For in vivo applications, direct injection of this compound into the target brain region is a feasible approach.[3] The following are general considerations that should be optimized for each specific experimental setup:
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Animal Model: Use appropriate animal models and ensure all procedures are in accordance with institutional animal care and use committee (IACUC) guidelines.
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Surgical Procedure: Perform stereotaxic surgery to accurately target the desired brain region for this compound injection.
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Injection Parameters:
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Concentration: The optimal concentration for in vivo injection needs to be determined empirically. Start with a concentration similar to that used for brain slices (e.g., 10 µM) and adjust as needed.
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Volume: Inject a small volume (e.g., 100-500 nL) to minimize tissue displacement and damage.
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Infusion Rate: Use a slow infusion rate (e.g., 50-100 nL/min) to allow for proper diffusion of the probe.
-
-
Imaging Window: For chronic imaging, an implanted cranial window over the region of interest is necessary.
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Post-Injection Timing: Allow sufficient time for the probe to be taken up by the serotonergic neurons before imaging. This time will depend on the diffusion rate of the probe and the uptake kinetics of SERT, and should be determined experimentally.
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Imaging: Use a two-photon microscope for deep tissue imaging to minimize light scattering and phototoxicity.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound uptake and signal generation in serotonergic neurons.
General Experimental Workflow for this compound Imaging
Caption: A generalized experimental workflow for deep tissue imaging using this compound.
Troubleshooting Logic for Weak Signal
Caption: A logical flowchart for troubleshooting weak or absent this compound signals.
References
common pitfalls to avoid when using SERTlight
Welcome to the technical support center for SERTlight, a novel fluorescent probe for selectively labeling serotonin (B10506) transporter (SERT) expressing neurons. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for incorporating this compound into your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am not seeing any fluorescent signal, or the signal is very weak. What should I do?
A weak or absent signal can be due to several factors, ranging from microscope settings to the biological conditions of your sample. Follow this troubleshooting workflow to identify the cause:
Caption: Troubleshooting workflow for weak or no this compound signal.
Question: My images have very high background fluorescence. How can I reduce it?
High background can obscure the specific this compound signal. The primary causes are typically related to probe concentration, washing steps, or autofluorescence from the sample itself.
| Potential Cause | Solution |
| This compound Concentration Too High | Perform a concentration titration to find the optimal balance between signal and background. Start with the recommended concentration and test 2-fold dilutions. |
| Inadequate Washing | Increase the number and/or duration of wash steps with fresh buffer (e.g., ACSF or HBSS) after incubation to remove unbound probe. |
| Media Components | Phenol (B47542) red and other components in standard cell culture media can be fluorescent. Image cells in a phenol red-free medium or a clear salt solution (e.g., HBSS). |
| Tissue Autofluorescence | Autofluorescence is common in fixed tissue or certain brain regions. Use a negative control (sample without this compound) to assess the level of autofluorescence. If high, consider using spectral unmixing if your imaging software supports it. |
Question: The signal appears diffuse and not localized to specific cells or processes. What is happening?
This compound relies on active transport into the cell by SERT. A diffuse signal may indicate compromised cell health or transporter function.
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Verify Cell Health: Ensure cells are healthy and have intact membranes. Dead or dying cells may non-specifically take up the probe. A viability stain (e.g., Propidium Iodide) can be used as a control.
-
Confirm Transporter Function: The uptake of this compound is an active process. Ensure your experimental conditions (temperature, buffer composition) are suitable for normal cell metabolism and transporter function. Performing the experiment at 4°C or in the presence of a known SERT inhibitor (like fluoxetine) should significantly reduce or eliminate the signal, confirming that uptake is transporter-mediated.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for this compound?
This compound is optimally excited by a 405 nm laser and has a broad emission spectrum that is best captured between 420 nm and 550 nm.
Q2: What is the mechanism of action for this compound?
This compound is a fluorescent substrate of the serotonin transporter (SERT).[1] It is actively transported into serotonergic neurons via SERT.[1] Unlike serotonin, this compound is not significantly loaded into synaptic vesicles by the vesicular monoamine transporter (VMAT), causing it to accumulate in the cytoplasm and allowing for clear visualization of neuronal cell bodies, dendrites, and axons.
Caption: Mechanism of this compound uptake and accumulation in a neuron.
Q3: Is this compound selective for the serotonin transporter?
Yes. Studies have shown that this compound is a selective substrate for SERT and is not significantly transported by the dopamine (B1211576) transporter (DAT) or the norepinephrine (B1679862) transporter (NET). This selectivity allows for specific labeling of serotonergic neurons.
Q4: Can this compound be used in live-cell imaging?
Absolutely. This compound was designed for use in living cells and tissues. All protocols should be performed under conditions that maintain cell viability and physiological function.
Q5: What are the recommended starting concentrations and incubation times?
These parameters can vary depending on the experimental system. The following table provides recommended starting points. Optimization is highly encouraged for best results.
| Parameter | Ex Vivo Brain Slices | Cultured Cells (e.g., HEK293-SERT) |
| This compound Concentration | 10 µM | 1-5 µM |
| Incubation Time | 30 minutes | 15-30 minutes |
| Incubation Temperature | 37°C | 37°C |
| Wash Steps | 3 x 5 minutes | 2 x 5 minutes |
| Imaging Buffer | Artificial Cerebrospinal Fluid (ACSF) | Hanks' Balanced Salt Solution (HBSS) or Phenol Red-Free Medium |
Experimental Protocols
Protocol 1: Labeling of Serotonergic Neurons in Acute Mouse Brain Slices
This protocol is adapted from the original characterization experiments.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
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Carbogenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF)
-
Acute brain slices (250-300 µm thick) containing the region of interest (e.g., Dorsal Raphe)
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Incubation chamber
-
Confocal or two-photon microscope with a 405 nm laser and appropriate emission filters.
2. Methodology:
-
Prepare acute brain slices using your standard laboratory protocol and allow them to recover in carbogenated ACSF at 32-34°C for at least 1 hour.
-
Prepare the this compound working solution by diluting the stock solution in fresh, carbogenated ACSF to a final concentration of 10 µM.
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Transfer the recovered brain slices to an incubation chamber containing the 10 µM this compound solution.
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Incubate for 30 minutes at 37°C.
-
After incubation, transfer the slices to a fresh chamber containing ACSF to wash for 5 minutes. Repeat the wash step two more times with fresh ACSF.
-
Mount the washed slice in an imaging chamber perfused with carbogenated ACSF.
-
Image the slice using a 405 nm excitation laser. Collect the emitted fluorescence between 420 nm and 550 nm.
Protocol 2: Functional Uptake Assay in Cultured Cells
This protocol describes a method for verifying SERT-mediated uptake in a cell line expressing the transporter (e.g., HEK293-SERT).
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SERT-expressing cells and a parental (non-expressing) control cell line, plated on imaging-quality glass-bottom dishes.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
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SERT inhibitor (e.g., 10 µM Fluoxetine) for control wells.
-
Fluorescence microscope or plate reader with appropriate filters.
2. Methodology:
-
Culture cells to an appropriate confluency (70-90%) on glass-bottom dishes.
-
On the day of the experiment, gently wash the cells twice with warm HBSS.
-
For inhibitor control: Pre-incubate a subset of wells with HBSS containing 10 µM Fluoxetine for 15-20 minutes at 37°C.
-
Prepare the this compound working solution by diluting the stock to a final concentration of 2 µM in warm HBSS.
-
Remove the buffer (and inhibitor solution) and add the 2 µM this compound solution to all wells.
-
Incubate for 20 minutes at 37°C.
-
Quickly remove the this compound solution and wash the cells twice with warm HBSS.
-
Add fresh HBSS to the wells and proceed with imaging.
-
Acquire images using a 405 nm excitation source. Compare the fluorescence intensity between the SERT-expressing cells, the parental control cells, and the inhibitor-treated cells. A significant reduction in signal in the control and inhibitor-treated wells confirms SERT-specific uptake.
References
managing SERTlight stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SERTlight, a fluorescent probe for labeling serotonergic neurons.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent agent designed to specifically label serotonergic neurons. It acts as a fluorescent substrate for the serotonin (B10506) transporter (SERT). Due to its selective uptake by SERT, it accumulates within serotonergic neurons, allowing for their visualization.[1][2] The signal provided by this compound is stable and is not released through exocytosis or reverse transport by SERT, which makes it suitable for tracking neuronal morphology.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific storage instructions are typically provided on the Certificate of Analysis, general best practices for fluorescent probes should be followed. It is recommended to store this compound protected from light to prevent photobleaching. For long-term storage, keeping the product at -20°C or colder is advisable. Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound for neuronal labeling?
A3: A commonly used concentration for labeling serotonergic neurons in brain slices is 10 µM with an incubation period of 30 minutes.[4] However, the optimal concentration and incubation time may vary depending on the specific cell type, experimental conditions, and imaging setup. It is recommended to perform a titration to determine the optimal concentration for your specific application.
Q4: Is this compound toxic to cells?
A4: While this compound is designed for live-cell imaging, all fluorescent probes have the potential for phototoxicity, especially at high concentrations or with prolonged exposure to excitation light. It is recommended to use the lowest effective concentration of this compound and minimize light exposure during imaging to maintain cell health.
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | Increase the concentration of this compound. Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient uptake and accumulation of the probe within the neurons. |
| Incorrect Microscope Filter/Settings | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Photobleaching | Minimize exposure to excitation light. Use a neutral density filter, reduce laser power, and decrease exposure time.[1][2][3][4][5][6][7] |
| Probe Aggregation | Visually inspect the this compound solution for precipitates. Dilute the stock solution and consider brief sonication to dissolve aggregates. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excessive Probe Concentration | Reduce the concentration of this compound used for labeling. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with this compound to remove unbound probe. |
| Autofluorescence of Sample | Image an unstained control sample to determine the level of autofluorescence. If high, consider using a different imaging wavelength or spectral unmixing techniques. |
| Non-specific Binding | While this compound is designed for high selectivity, some non-specific binding can occur. Optimize washing steps and consider using a blocking solution if the issue persists. |
Issue 3: Signal Fades Quickly During Imaging (Photobleaching)
| Possible Cause | Mitigation Strategies |
| High Excitation Light Intensity | Use the lowest possible light intensity that provides an adequate signal. Use neutral density filters to attenuate the light source.[2][4][5][7] |
| Long Exposure Times | Reduce the camera exposure time. If the signal is too weak, consider increasing the gain. |
| Continuous Illumination | Use an imaging software that allows for intermittent imaging (time-lapse) rather than continuous exposure. |
| Oxygen Radicals | For fixed samples, use a commercially available antifade mounting medium.[2][4][7] For live-cell imaging, consider using an oxygen scavenging system if compatible with your experiment.[4] |
Issue 4: Probe Aggregation
| Possible Cause | Troubleshooting Steps |
| High Concentration | Prepare a more dilute stock solution of this compound. |
| Improper Storage | Store the stock solution in small, single-use aliquots at -20°C or below to avoid freeze-thaw cycles. |
| Solvent/Buffer Conditions | Ensure the probe is fully dissolved in a suitable solvent like DMSO before diluting in aqueous buffer. The pH and ionic strength of the buffer can also influence aggregation. |
| Precipitation during Experiment | If precipitation is observed in the final working solution, try preparing it fresh before each experiment and consider a brief sonication. |
Experimental Protocols
Protocol: Labeling Serotonergic Neurons in Brain Slices
Materials:
-
This compound
-
Anhydrous DMSO
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Artificial cerebrospinal fluid (aCSF)
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Brain slices (e.g., from mouse dorsal raphe)
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Microscope with appropriate fluorescence filters
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM).
-
-
Labeling of Brain Slices:
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Place the brain slices in a chamber with oxygenated aCSF.
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Replace the aCSF with the this compound working solution.
-
Incubate the slices for 30 minutes at room temperature, protected from light.[4]
-
-
Washing:
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After incubation, wash the slices multiple times with fresh aCSF to remove unbound this compound and reduce background fluorescence.
-
-
Imaging:
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Transfer the brain slices to the microscope stage.
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Image the labeled serotonergic neurons using appropriate excitation and emission filters for this compound.
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To minimize photobleaching, use the lowest possible excitation light intensity and exposure time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: SERTlight vs. Immunohistochemistry for Identifying Serotonin Neurons
For researchers, scientists, and drug development professionals, the accurate identification and visualization of serotonin (B10506) neurons is crucial for advancing our understanding of serotonergic systems and developing novel therapeutics. Two prominent techniques used for this purpose are the novel fluorescent probe, SERTlight, and the well-established method of immunohistochemistry (IHC). This guide provides an objective comparison of their performance, supported by available experimental data and detailed protocols.
This comprehensive guide delves into a side-by-side comparison of this compound and immunohistochemistry (IHC) for the precise identification of serotonin neurons. Below, you will find a detailed analysis of their methodologies, performance metrics, and illustrative diagrams to guide your experimental choices.
Performance Comparison
While direct, head-to-head quantitative comparisons in the same experimental setup are not yet extensively published, we can infer performance characteristics based on the mechanism of each technique and available data.
| Feature | This compound | Immunohistochemistry (IHC) |
| Principle | A fluorescent substrate for the serotonin transporter (SERT), leading to accumulation in serotonergic neurons.[1][2] | Utilizes antibodies to detect specific antigens, such as serotonin (5-HT), SERT, or tryptophan hydroxylase 2 (TPH2). |
| Specificity | High selectivity for SERT over other monoamine transporters like DAT and NET.[3] | Specificity is dependent on the primary antibody used. Antibodies against TPH2 are highly specific for serotonin-producing neurons.[4][5] |
| Live Cell Imaging | Suitable for live-cell and tissue imaging. | Generally requires tissue fixation, making it unsuitable for live imaging. |
| Signal Stability | Provides a stable and robust optical signal upon accumulation.[1] | Signal stability can be affected by photobleaching (fluorescent IHC) or enzyme kinetics (chromogenic IHC). |
| Multiplexing | Optically and pharmacologically orthogonal to many genetically encoded sensors, facilitating multiplexed imaging.[1] | Multiplexing is possible with antibodies from different species and spectrally distinct fluorophores, but can be complex. |
| Protocol Time | Relatively short, involving an incubation step of around 30 minutes for brain slices.[3] | Multi-step process involving fixation, permeabilization, blocking, and multiple antibody incubations, typically spanning several hours to days. |
| Quantification | Fluorescence intensity can be directly quantified. | Quantification can be challenging; often semi-quantitative (e.g., cell counting, scoring) though digital image analysis is improving objectivity. |
Experimental Protocols
This compound Staining of Serotonin Neurons in Brain Slices
This protocol is adapted from studies describing the application of this compound for labeling serotonin neurons in acute brain slices.[3]
Materials:
-
This compound fluorescent probe
-
Artificial cerebrospinal fluid (aCSF)
-
Microscope with appropriate fluorescence excitation and emission filters
Procedure:
-
Prepare acute brain slices from the region of interest.
-
Incubate the brain slices in aCSF containing 10 µM this compound for 30 minutes at room temperature.
-
Wash the slices with fresh aCSF to remove excess probe.
-
Mount the slices for imaging.
-
Visualize the labeled serotonin neurons using a fluorescence microscope.
Immunohistochemistry (IHC) for Serotonin Transporter (SERT) in Mouse Brain
This is a general protocol for fluorescent IHC for SERT in fixed brain tissue.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with normal serum and bovine serum albumin)
-
Primary antibody: Rabbit anti-SERT
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Perfuse the animal and post-fix the brain tissue in 4% PFA.
-
Cryoprotect the brain in sucrose (B13894) solution and section using a cryostat.
-
Wash the free-floating sections in PBS.
-
Permeabilize the sections with PBS containing Triton X-100.
-
Block non-specific antibody binding with blocking solution for 1-2 hours.
-
Incubate the sections with the primary anti-SERT antibody overnight at 4°C.
-
Wash the sections extensively in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the sections on slides with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for this compound and IHC.
Conclusion
Both this compound and immunohistochemistry are powerful techniques for identifying serotonin neurons. This compound offers a rapid and highly selective method suitable for live-cell imaging and multiplexing, with the potential for more straightforward quantification. Its reliance on a functional serotonin transporter, however, means that experimental conditions affecting SERT activity could influence labeling.
Immunohistochemistry, a long-standing and versatile technique, allows for the detection of various markers of the serotonergic phenotype in fixed tissues, providing valuable anatomical information. The choice of antibody is critical for specificity, and the protocol is more time-consuming and less amenable to live-cell studies.
The selection between this compound and IHC will ultimately depend on the specific experimental question, the required level of throughput, and the need for live-cell versus fixed-tissue analysis. As a novel tool, future studies directly comparing the quantitative performance of this compound against established IHC methods will be invaluable to the neuroscience community.
References
- 1. Molecular Design of this compound: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TPH2 - Wikipedia [en.wikipedia.org]
- 5. Tryptophan hydroxylase-2 controls brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
SERTlight Outshines Traditional Methods for Serotonergic Neuron Labeling
A novel fluorescent agent, SERTlight, offers significant advantages over traditional genetic labeling methods for visualizing and studying serotonin-producing neurons, providing researchers with a powerful new tool for investigating the serotonergic system's role in mood, cognition, and various neurological disorders.
This compound is a fluorescent substrate of the serotonin (B10506) transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft.[1] This unique mechanism allows this compound to specifically accumulate within serotonergic neurons, effectively illuminating their cell bodies, dendrites, and axonal projections.[1][2] This targeted approach overcomes several limitations associated with conventional genetic labeling techniques, such as the use of fluorescent proteins (e.g., Green Fluorescent Protein, GFP).
Key Advantages of this compound:
-
High Specificity and Signal-to-Noise Ratio: Unlike genetic methods that can sometimes lead to off-target expression or background fluorescence, this compound's uptake is mediated by SERT, ensuring highly specific labeling of serotonergic neurons.[2] This results in a superior signal-to-noise ratio, enabling clearer visualization of fine neuronal structures.
-
Minimal Interference with Neuronal Function: Traditional genetic labeling can sometimes alter the function of the host cell or be detrimental to cellular health.[3] this compound, being a small molecule probe, is designed to have minimal impact on neuronal physiology, allowing for the study of serotonergic neurons under more natural conditions.
-
Versatility in Multiplex Imaging: this compound is optically and pharmacologically orthogonal to many genetically encoded sensors.[1] This means it can be used simultaneously with other fluorescent probes to visualize multiple cellular processes at once, such as monitoring endogenous serotonin release while labeling the neuron's structure.[1]
-
Temporal Control and Dynamic Imaging: As a fluorescent agent that is actively transported, this compound allows for more dynamic imaging studies compared to the relatively static expression of fluorescent proteins.
| Feature | This compound | Traditional Genetic Labeling (e.g., GFP) |
| Labeling Mechanism | Active uptake via the serotonin transporter (SERT).[1][2] | Genetic expression of a fluorescent protein fused to a target protein or under a specific promoter.[4] |
| Specificity | High for serotonergic neurons due to SERT-mediated uptake.[2] | Can have off-target expression or leakage, potentially leading to lower specificity.[3] |
| Signal-to-Noise Ratio | Generally higher due to specific accumulation. | Can be limited by background fluorescence and non-specific labeling.[5] |
| Cellular Health | Designed for minimal physiological disruption. | Overexpression of fluorescent proteins can sometimes be detrimental to cellular health.[3] |
| Multiplexing | Optically and pharmacologically compatible with many other genetically encoded sensors.[1] | Can be challenging due to spectral overlap of different fluorescent proteins. |
| Temporal Resolution | Allows for dynamic studies of transporter activity. | Represents a more static label of protein expression. |
Experimental Insights: How this compound Works
The mechanism of this compound relies on the natural function of the serotonin transporter. SERT actively transports serotonin across the neuronal membrane, a process that is dependent on sodium and chloride ions.[6][7] this compound is designed as a substrate for this transporter, effectively "hitching a ride" into the neuron.[1][2]
Caption: Mechanism of this compound uptake into a serotonergic neuron.
Experimental Protocols
This compound Labeling Protocol (Adapted from in vitro studies)
-
Cell Culture: Culture cells expressing the serotonin transporter (e.g., HEK293 cells stably expressing SERT or primary serotonergic neurons).
-
Preparation of this compound Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution) to the desired final concentration.
-
Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells.
-
Incubate at room temperature or 37°C for a specified period (e.g., 10-30 minutes).
-
-
Washing: Remove the this compound solution and wash the cells multiple times with the physiological buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for this compound.
Traditional Genetic Labeling (GFP) Workflow
Caption: Workflow for traditional genetic labeling using fluorescent proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic tag strategy helps automate single-cell detection - UW Medicine | Newsroom [newsroom.uw.edu]
- 4. Genetically Encoded Fluorescent Biosensors for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 7. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
comparing SERTlight with PET tracers like [11C]DASB for SERT imaging
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission and is a key target in the treatment of various neuropsychiatric disorders. The ability to visualize and quantify SERT in the brain is paramount for both basic research and the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent techniques for SERT imaging: the novel fluorescent probe, SERTlight, utilized with two-photon microscopy, and the established positron emission tomography (PET) tracer, [11C]DASB.
At a Glance: this compound vs. [11C]DASB
| Feature | This compound | [11C]DASB |
| Modality | Two-Photon Fluorescence Microscopy | Positron Emission Tomography (PET) |
| Principle | Fluorescent substrate transported by SERT | Radioligand that binds to SERT |
| Application | Ex vivo (brain slices), in vivo (animal models) | In vivo (preclinical and clinical) |
| Resolution | Sub-cellular (micrometer) | Millimeter |
| Temporal Resolution | High (seconds to minutes) | Lower (minutes to hours) |
| Signal Detection | Fluorescence intensity | Radioactivity |
| Quantification | Relative fluorescence intensity | Binding Potential (BPND), Distribution Volume (VT) |
| Selectivity | High for SERT over other monoamine transporters.[1] | High for SERT over DAT and NET.[2] |
| Binding Affinity (Ki/Kd) | Low micromolar range (selectivity through transport) | Nanomolar range (e.g., Ki = 0.8 nM for human SERT) |
Mechanism of Action
This compound is a fluorescent molecule designed to be a substrate for the serotonin transporter.[1] Its mechanism relies on the functional activity of SERT. Once introduced, SERT recognizes and transports this compound into serotonergic neurons.[1] This leads to an accumulation of the fluorescent probe within the neuron, allowing for the visualization of SERT-expressing cells, including their detailed morphology such as axons and dendrites.[1] The selectivity of this compound is primarily achieved through this transporter-mediated accumulation rather than high-affinity binding to the transporter itself.[1]
[11C]DASB (¹¹C-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile) is a selective radioligand that binds with high affinity to the serotonin transporter.[3] Labeled with the positron-emitting isotope carbon-11, [11C]DASB is administered intravenously and crosses the blood-brain barrier. In the brain, it binds to SERT, and the emitted positrons can be detected by a PET scanner. The resulting signal allows for the quantification of SERT density in various brain regions.[1][4]
Signaling Pathway and Imaging Workflow
The following diagrams illustrate the serotonin reuptake mechanism targeted by both probes and the respective experimental workflows.
Experimental Protocols
This compound Imaging in Brain Slices
A typical protocol for this compound imaging in acute brain slices involves the following steps:
-
Brain Slice Preparation: Acute brain slices (e.g., 300 µm thick) are prepared from the brain region of interest (e.g., dorsal raphe nucleus) of an animal model.
-
Incubation: Slices are incubated with this compound at a concentration of 10 µM for 30 minutes at 34°C in artificial cerebrospinal fluid (aCSF).
-
Washing: After incubation, the slices are washed with fresh aCSF to remove excess unbound this compound.
-
Imaging: Slices are then transferred to a recording chamber on a two-photon microscope. This compound fluorescence is excited using a wavelength of approximately 820 nm, and emission is collected at around 430-500 nm.
-
Data Analysis: The fluorescence intensity in specific regions of interest (e.g., cell bodies, dendrites, axons) is quantified to assess SERT distribution and activity.
[11C]DASB PET Imaging in Humans
A representative protocol for a human [11C]DASB PET study is as follows:
-
Radiotracer Synthesis: [11C]DASB is synthesized with a high radiochemical purity and specific activity.
-
Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.
-
Injection: A bolus of [11C]DASB (e.g., ~370 MBq) is administered intravenously.
-
PET Scan: Dynamic PET data are acquired for a duration of 90 to 120 minutes.
-
Arterial Blood Sampling (optional but recommended for full quantification): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as an input function for kinetic modeling.
-
Image Reconstruction and Analysis: The dynamic PET images are reconstructed. Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., using a two-tissue compartment model or a simplified reference tissue model with the cerebellum as the reference region) is applied to calculate the binding potential (BPND) or the total distribution volume (VT), which are proportional to SERT density.[1][2][4][5]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and [11C]DASB.
| Parameter | This compound | [11C]DASB |
| Binding Affinity | Not based on high-affinity binding; selectivity via transport.[1] | High affinity; Ki ≈ 0.8 nM (human SERT). |
| Specificity/Selectivity | Highly selective for SERT over DAT and NET.[1] | Highly selective for SERT. Low affinity for DAT (Ki > 10,000 nM) and NET (Ki > 10,000 nM).[2] |
| Spatial Resolution | Sub-micrometer with two-photon microscopy. | 4-6 mm for typical clinical PET scanners. |
| Temporal Resolution | High; allows for dynamic imaging of cellular processes. | Limited by the kinetics of the tracer and the scan duration (minutes to hours). |
| Signal-to-Noise Ratio | Dependent on expression levels of SERT and imaging parameters. | Generally good, allowing for reliable quantification. |
Performance Comparison and Applications
This compound excels in applications requiring high spatial resolution. Its ability to label the fine morphological details of serotonergic neurons makes it an invaluable tool for studying the cellular and subcellular distribution of SERT in ex vivo preparations and in living animals.[1] This allows researchers to investigate phenomena such as SERT trafficking and its localization in specific neuronal compartments. However, its application is currently limited to preclinical models and requires invasive procedures for in vivo imaging.
[11C]DASB PET , on the other hand, is a powerful technique for the non-invasive, quantitative assessment of SERT density in the living human brain.[1][4] Its lower spatial resolution does not permit the visualization of individual neurons, but it provides robust and reproducible measurements of SERT availability across different brain regions.[2] This has made it a cornerstone in clinical research for studying the role of SERT in psychiatric and neurological disorders and for assessing the target engagement of antidepressant drugs.[6][7]
Conclusion
This compound and [11C]DASB are complementary tools for investigating the serotonin transporter. This compound, with its high spatial resolution, offers an unprecedented view of SERT at the cellular level in preclinical models. [11C]DASB provides a clinically translatable method for quantifying SERT density in the living human brain. The choice between these two powerful techniques will ultimately depend on the specific research question, the required level of resolution, and the experimental model. The continued development and application of both approaches will undoubtedly advance our understanding of the serotonergic system in health and disease.
References
- 1. Molecular Design of this compound: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szphoton.com [szphoton.com]
- 7. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of SERTlight
Disclaimer: As a novel fluorescent agent, a specific Safety Data Sheet (SDS) for SERTlight is not publicly available. The following disposal procedures are based on general best practices for the handling and disposal of fluorescent dyes and novel chemical compounds in a laboratory setting. Researchers must consult and strictly adhere to their institution's specific safety protocols and local regulations for chemical waste management. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound, ensuring laboratory safety and responsible chemical management.
Immediate Safety and Handling Protocols
Prior to disposal, safe handling of this compound is paramount. Although specific hazard data is unavailable, it is prudent to treat this novel compound with a high degree of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed waste into a sealed, properly labeled container for hazardous chemical waste disposal.
Step-by-Step Disposal Procedures for this compound
Given the lack of specific hazard information, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Do not dispose of this compound, or any solutions containing it, down the drain or in the regular trash.[1][2]
-
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, flasks), and used PPE, must be collected as hazardous chemical waste.[1]
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for their durability.[2]
-
The container must be kept closed except when adding waste.[2] Do not leave a funnel in the container.
-
Do not overfill the waste container; it is recommended not to fill liquid waste containers beyond 80% capacity to prevent spills.[1]
-
-
Waste Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
If in a solution, list all components and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible researcher.
-
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Store the waste away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup, which may include completing an online or paper-based form.
-
Quantitative Data for a Proxy Fluorescent Dye
As no quantitative data for this compound is available, the following table provides information for DAPI, a common fluorescent dye used in neuroscience research, as a reference. This is for informational purposes only and may not reflect the properties of this compound.
| Property | Value | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [3] |
| NFPA Hazard Rating | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| HMIS® Hazard Rating | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| Waste Disposal Method | Dispose of waste according to Federal, State and Local Regulations. | [3] |
Note: NFPA (National Fire Protection Association) and HMIS® (Hazardous Materials Identification System) ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of a novel chemical agent like this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
